molecular formula C6H6INO2S B8441154 2-Methanesulfonyl-5-iodo-pyridine

2-Methanesulfonyl-5-iodo-pyridine

Cat. No.: B8441154
M. Wt: 283.09 g/mol
InChI Key: DJUODAQNJKCYDC-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-iodo-pyridine is a pyridine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 2-position and an iodine atom at the 5-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the pyridine ring, enhancing its electrophilicity and directing reactivity in cross-coupling reactions. The iodine atom, a halogen with high polarizability, facilitates participation in halogen bonding and serves as a reactive site for transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate, enabling the construction of complex heterocyclic frameworks .

Properties

Molecular Formula

C6H6INO2S

Molecular Weight

283.09 g/mol

IUPAC Name

5-iodo-2-methylsulfonylpyridine

InChI

InChI=1S/C6H6INO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3

InChI Key

DJUODAQNJKCYDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of 2-Methanesulfonyl-5-iodo-pyridine with analogs featuring different substituents:

Compound Name Substituents (Position) Molecular Weight (g/mol) Log Kow<sup>*</sup> Key Properties
This compound -SO₂CH₃ (2), -I (5) ~283.11 ~1.5 (estimated) High polarity, low volatility; iodine enhances cross-coupling reactivity
2-Fluoro-5-(methylthio)pyridine -F (2), -SMe (5) 143.18 ~2.1 Moderate electron-withdrawing (-F) and donating (-SMe) effects
5-Ethyl-2-Methylpyridine -CH₃ (2), -C₂H₅ (5) 121.18 ~2.8 Lipophilic; alkyl groups increase hydrophobicity
3-Acetylpyridine -COCH₃ (3) 121.14 ~0.8 Polar due to acetyl group; prone to nucleophilic attack

<sup>*</sup>Log Kow (octanol-water partition coefficient) estimated using EPI Suite or experimental data.

Key Observations :

  • Electron-withdrawing vs. donating groups : The methanesulfonyl group in this compound creates a more electron-deficient ring compared to methylthio (-SMe) or alkyl substituents, enhancing its reactivity toward nucleophilic aromatic substitution .
  • Halogen effects : The iodine atom confers distinct advantages in coupling reactions over fluorine or hydrogen, such as improved oxidative addition with palladium catalysts .
Cross-Coupling Reactions
  • This compound : The iodine atom enables efficient Suzuki-Miyaura coupling with boronic acids, analogous to boron-containing pyridine derivatives (e.g., 2-Methanesulfonyl-5-(pinacolatoboryl)pyridine) . The methanesulfonyl group stabilizes negative charge during transition states, facilitating regioselective coupling at the 5-position.
  • Comparison with 2-Fluoro analogs : Fluorine’s smaller size and stronger C-F bond limit its utility in coupling reactions, making iodine-substituted derivatives more versatile .
Nucleophilic Aromatic Substitution

The electron-withdrawing methanesulfonyl group activates the pyridine ring for nucleophilic substitution. For example, it may undergo displacement with amines or alkoxides at the 2- or 6-positions, whereas alkyl-substituted pyridines (e.g., 5-Ethyl-2-Methylpyridine) lack such reactivity .

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